molecular formula C10H10BrNOS B11796808 2-Bromo-6-isopropoxybenzo[d]thiazole

2-Bromo-6-isopropoxybenzo[d]thiazole

Cat. No.: B11796808
M. Wt: 272.16 g/mol
InChI Key: OKCFPLFSXVRRFE-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxybenzo[d]thiazole is a heterocyclic compound that contains both bromine and isopropoxy functional groups attached to a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-isopropoxybenzo[d]thiazole typically involves the bromination of 6-isopropoxybenzo[d]thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isopropoxybenzo[d]thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-isopropoxybenzo[d]thiazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products may include benzo[d]thiazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The primary product is 6-isopropoxybenzo[d]thiazole.

Scientific Research Applications

2-Bromo-6-isopropoxybenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.

    Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Bromo-6-isopropoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom can participate in halogen bonding, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of an isopropoxy group.

    2-Bromo-6-methoxybenzo[d]thiazole: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-6-isopropoxybenzo[d]thiazole: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-6-isopropoxybenzo[d]thiazole is unique due to the presence of both bromine and isopropoxy groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-bromo-6-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3

InChI Key

OKCFPLFSXVRRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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